(+)-JQ1 is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [] The BET family includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histone tails, thereby influencing chromatin structure and facilitating the recruitment of transcription factors. []
(+)-JQ1 exhibits a high degree of specificity for BET bromodomains, particularly BRD4, and its activity has been extensively studied in various cellular and animal models. [, ] (+)-JQ1 effectively inhibits the binding of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes, including MYC. [, , , ] Due to its ability to modulate gene expression, (+)-JQ1 has emerged as a valuable tool compound in various scientific research fields, including cancer biology, inflammation, and immunology. [, , , ]
Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, also known by its chemical name (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, is a complex organic compound with significant biological activity. It is primarily recognized for its role as a bromodomain and extraterminal domain inhibitor, specifically targeting the BRD4 protein. This compound exhibits potential therapeutic applications in various diseases, including cancer and inflammatory conditions.
The compound is cataloged under the CAS number 1268524-70-4 and has been studied extensively in scientific literature for its pharmacological properties. It is available from several chemical suppliers and research institutions.
Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate belongs to the class of heterocyclic compounds and is categorized as a small molecule with specific action on gene regulation pathways.
The synthesis of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate typically involves multi-step organic synthesis techniques. Key steps include:
Technical details regarding reaction conditions (temperature, solvent systems) are critical for optimizing yield and purity but are often proprietary or found in specific research publications.
The molecular formula of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is , with a molecular weight of 456.99 g/mol.
The compound features a complex structure characterized by:
The InChIKey for this compound is DNVXATUJJDPFDM-KRWDZBQOSA-N.
Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate participates in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound for further studies or applications.
Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate acts primarily as a selective inhibitor of bromodomain-containing protein 4 (BRD4).
The binding affinity (C50) for BRD4 has been reported to be approximately 33 nM. The mechanism involves competitive inhibition at the acetylated lysine binding site on BRD proteins which modulates gene expression involved in oncogenesis and inflammation.
Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is utilized in various research fields:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology in developing novel therapeutic agents with specific biological targets.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7